2-Methyl-2-(thien-3-yl)propylamine

Description

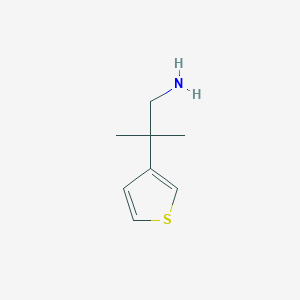

2-Methyl-2-(thien-3-yl)propylamine is a branched primary amine featuring a thiophene ring substituted at the 3-position. Its molecular structure combines a propylamine backbone (with a methyl branch at the 2-position) and a thien-3-yl group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

2-methyl-2-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJHOKBSEMKQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thien-3-yl)propylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method includes the use of indium (III) trifluoromethanesulfonate as a catalyst in a nucleophilic aromatic substitution reaction. The reaction is carried out in a Schlenk tube under nitrogen atmosphere, with solvents such as 1,4-dioxane and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thien-3-yl)propylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-2-(thien-3-yl)propylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thien-3-yl)propylamine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

| Compound Name | Substituent Group | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2-Methyl-2-(thien-3-yl)propylamine | Thien-3-yl | Likely C9H15NS | Branched propylamine with aromatic thiophene |

| 2-Methyl-2-(1-piperidinyl)propylamine | Piperidinyl | C9H20N2 | Cyclic amine substituent (piperidine) |

| 2-Methyl-2-(4-boronophenyl)propylamine | Boronophenyl | C10H15BNO2 | Boron-containing aromatic group |

| Fenpropimorph metabolites (e.g., BF 421-3) | Hydroxymethyl morpholinyl | Variable | Hydrophilic substituents (hydroxyl, morpholine) |

- Thien-3-yl vs. In contrast, the piperidinyl group introduces a saturated heterocycle, which may improve solubility and basicity .

- Thien-3-yl vs. Boronophenyl (): The borono group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. The thienyl group lacks this reactivity but may offer metabolic stability in pharmaceutical contexts .

Physicochemical Properties

- Solubility : Thiophene’s moderate hydrophobicity suggests lower aqueous solubility compared to hydroxyl-containing analogs (e.g., Fenpropimorph metabolites in ). Piperidinyl derivatives may exhibit higher solubility due to amine protonation .

- Stability: Thiophene rings are generally stable under physiological conditions, whereas boronophenyl groups may hydrolyze in acidic environments .

Biological Activity

2-Methyl-2-(thien-3-yl)propylamine (C8H13NS) is a compound that has garnered attention for its potential biological activity, particularly in the context of its interaction with various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in cellular systems, and relevant research findings.

Molecular Structure:

- Chemical Formula: C8H13NS

- Molecular Weight: 155.26 g/mol

Structural Characteristics:

The compound features a thienyl group, which is a five-membered aromatic ring containing sulfur. This structural feature may influence its biological interactions and mechanisms.

Cellular Effects

Research indicates that compounds similar to this compound can impact cell function through:

- Alteration of Gene Expression: Changes in gene expression profiles can lead to modified cellular responses.

- Influence on Cell Proliferation and Apoptosis: By affecting protease activity, these compounds might regulate apoptosis and cell cycle progression.

Case Studies and Experimental Data

-

In Vitro Studies:

- In laboratory settings, related compounds have shown significant effects on cell viability and proliferation. For instance, studies have demonstrated that certain thienyl derivatives can inhibit cancer cell growth by inducing apoptosis through caspase activation.

-

Animal Models:

- Animal studies have indicated that thienyl-containing compounds can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.

-

Comparative Analysis:

- A comparative analysis with other amines suggests that this compound may possess unique properties due to its thienyl group, which could enhance its interaction with biological targets compared to simpler amines.

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro | Induction of apoptosis in cancer cells; modulation of gene expression |

| Animal Studies | Neuroprotective effects observed; potential modulation of neurotransmitter activity |

| Comparative Studies | Enhanced interaction with biological targets compared to non-thienyl amines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.